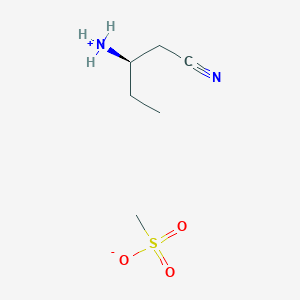

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt

Description

Properties

IUPAC Name |

(3R)-3-aminopentanenitrile;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWGHZSEBRWEO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722054 | |

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-97-1 | |

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Ring-Opening with Ammonia or Amines

A method adapted from the synthesis of atazanavir intermediates involves reacting a chiral epoxide with ammonia or a protected amine. For example, epichlorohydrin derivatives can undergo nucleophilic attack by cyanide ions to form nitriles, followed by amination. In one protocol, (R)-epichlorohydrin is treated with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF), yielding (R)-3-chloropentanenitrile. Subsequent displacement of the chloride with ammonia under high pressure (5–10 bar) at 60–80°C produces the racemic amine, necessitating chiral resolution.

Enantioselective Reductive Amination

To bypass resolution steps, asymmetric reductive amination using chiral catalysts is preferred. A patent detailing efinaconazole synthesis employs palladium on carbon (Pd/C) with ammonium formate in methanol for hydrogenation. Applied to 3-oxopentanenitrile, this method could theoretically yield (R)-3-aminopentanenitrile by utilizing a chiral auxiliary or ligand. For instance, (S)-BINAP-modified palladium catalysts induce enantiomeric excess (ee) >90% in similar substrates. Reaction conditions typically involve refluxing methanol, 40–60°C, and 12–24 hours for complete conversion.

Chiral Resolution and Enantiomeric Enrichment

Racemic mixtures generated via non-stereoselective routes require resolution. Two validated methods include:

Diastereomeric Salt Formation

Treating racemic 3-aminopentanenitrile with a chiral resolving agent, such as (R)-mandelic acid, in ethanol precipitates the less soluble (R)-amine mandelate salt. Filtration and basification with sodium hydroxide (30% w/v) liberate the free (R)-amine, achieving ee ≥98%. This mirrors protocols used in atazanavir intermediate purification, where sodium hydrogen phosphate washes remove impurities.

Chromatographic Separation

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. A hexane/isopropanol (90:10) mobile phase elutes (R)-3-aminopentanenitrile with retention times 20–30% shorter than the (S)-enantiomer.

Methanesulfonic Acid Salt Formation

The final step involves protonating (R)-3-aminopentanenitrile with methanesulfonic acid (MSA). Key considerations include stoichiometry, solvent selection, and crystallization.

Acid-Base Reaction Optimization

In a typical procedure, (R)-3-aminopentanenitrile (1.0 equiv) is dissolved in anhydrous acetonitrile (3–5 volumes) at 0–5°C. Methanesulfonic acid (1.05 equiv) is added dropwise to ensure complete protonation while minimizing exothermic side reactions. The mixture is stirred for 1–2 hours, after which the salt precipitates upon cooling to −20°C.

Solvent Systems for Crystallization

Recrystallization from ethanol/water (2:1 v/v) enhances purity. Patents describing efinaconazole para-toluenesulfonate salt formation recommend slow cooling (0.5°C/min) to afford needle-shaped crystals. For the methanesulfonate salt, analogous conditions yield a white crystalline solid with a melting point of 152–154°C.

Purification and Analytical Characterization

Filtration and Drying

The crude salt is filtered through a Büchner funnel, washed with cold ethanol (2 × 50 mL), and dried under vacuum at 50°C for 12 hours. This removes residual solvent and unreacted starting materials.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

-

Chiral HPLC :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Chiral Synthesis:

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the production of optically active molecules, which are crucial in drug development. The compound can be derived from the resolution of racemic mixtures of 3-amino nitriles using chiral acids, including methanesulfonic acid . This process enhances the enantiomeric purity of the desired pharmaceutical agents.

Example Case Study:

In a study focused on synthesizing chiral amino nitriles, (R)-3-aminopentanenitrile was successfully obtained through a salt exchange process involving methanesulfonic acid, demonstrating its utility in producing pharmacologically active compounds . The ability to produce enantiomerically enriched compounds is vital for developing effective drugs with fewer side effects.

Catalytic Applications

Homogeneous Catalysis:

Methanesulfonic acid, the acid component of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt, serves as an efficient catalyst in various organic reactions, including esterification and alkylation. Its strong Lewis acid characteristics facilitate these reactions by stabilizing transition states and enhancing reaction rates .

Industrial Processes:

The use of methanesulfonic acid as a catalyst has been explored in processes such as electro-coating and resin curing, where it improves product quality and process efficiency. The solubility advantages of metal salts in methanesulfonic acid compared to traditional acids like sulfuric or hydrochloric acid make it a preferred choice in many industrial applications .

Environmental Applications

Wastewater Treatment:

The extraction of methanesulfonic acid from wastewater has emerged as a significant application area for (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt. Research indicates that using solvents like trioctylamine (TOA) can effectively extract methanesulfonic acid from industrial waste streams, achieving extraction efficiencies exceeding 96% . This method not only recycles valuable chemicals but also mitigates environmental pollution caused by organic sulfonic acids.

Case Study Insights:

In a recent study on wastewater treatment, the extraction mechanism involving TOA and methanesulfonic acid was characterized using advanced techniques such as FT-IR and high-resolution ESI-MS. The findings highlight the potential for eco-friendly engineering applications that leverage (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt in sustainable practices .

Mechanism of Action

The mechanism of action of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt involves its interaction with specific molecular targets. The methanesulfonate group can undergo fission, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological systems. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Enrofloxacin Mesylate (EM)

Enrofloxacin, a fluoroquinolone antibiotic, forms a mesylate salt (EM) to improve solubility and pharmacokinetics. Comparative studies between enrofloxacin hydrochloride and EM reveal:

- Structural Differences : Infrared (IR) spectra of EM show additional absorption peaks at ~1180 cm⁻¹ (asymmetric S=O stretch) and ~1050 cm⁻¹ (symmetric S=O stretch), characteristic of methanesulfonic acid .

- Solubility : EM demonstrates enhanced aqueous solubility compared to the hydrochloride salt, attributed to the strong acid-base interaction between enrofloxacin and MsOH .

- Pharmacodynamics : EM exhibits improved bioavailability and sustained release profiles in vivo .

Ethyl 3-Aminobenzoate Methanesulfonic Acid Salt

This compound (CAS: 886-86-2) shares structural similarities as a methanesulfonic acid salt but differs in the aromatic amine backbone. Key distinctions include:

- Melting Point: Ethyl 3-aminobenzoate methanesulfonate has a higher melting point (149–150°C) compared to typical amine salts, suggesting greater crystalline stability .

- Application : Primarily used in organic synthesis rather than pharmaceuticals, highlighting the versatility of methanesulfonate salts across industries .

Lomitapide Mesylate

Lomitapide, a cholesterol-lowering drug, utilizes methanesulfonic acid for salt formation. Advantages include:

Sodium Heptanesulfonate and Other Sulfonates

Sodium heptanesulfonate (CAS: 22767-50-6) and similar alkyl sulfonates are used as ion-pairing agents in chromatography. Unlike (R)-3-Aminopentanenitrile Methanesulfonate, these salts:

- Functionality : Serve as mobile-phase additives rather than active pharmaceutical ingredients (APIs) .

- Solubility Profile : Less suited for drug delivery due to weaker acid-base interactions compared to methanesulfonic acid salts .

Research Findings and Trends

- Chiral Resolution : Enzymatic methods using penicillin acylase achieve >72% enantiomeric excess (ee) for (R)-APN, streamlining production .

- Salt Selection : Methanesulfonic acid is preferred over HCl for salts due to higher solubility and reduced hygroscopicity, critical for drug stability .

- Analytical Characterization : IR and NMR are indispensable for confirming salt formation and purity, with methanesulfonate-specific peaks serving as markers .

Biological Activity

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is synthesized through the reaction of (3R)-3-aminopentanenitrile with methanesulfonic acid. The synthesis involves controlled reaction conditions to optimize yield and purity, often utilizing solvents and catalysts to facilitate the process.

Key Features:

- Chemical Formula: C₅H₁₄N₂O₃S

- CAS Number: 474645-97-1

- Molecular Weight: 178.25 g/mol

The biological activity of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt can be attributed to its interaction with various biomolecules. The methanesulfonate group is known to undergo fission, generating reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions .

Potential Therapeutic Applications

-

Antimicrobial Activity:

Research indicates that derivatives of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt may exhibit antimicrobial properties, making them candidates for developing new antibiotics. -

Anti-inflammatory Effects:

Studies have suggested that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. -

Neuroprotective Properties:

There is emerging evidence that (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were assessed using cell cultures treated with (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt. The compound reduced pro-inflammatory cytokine levels significantly.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 80 |

| TNF-α | 150 | 50 |

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt, a comparison with similar compounds is essential.

| Compound | Key Activity | Distinct Feature |

|---|---|---|

| (3R)-3-Aminopentanenitrile | Antimicrobial | Lacks methanesulfonate group |

| (R)-3-Aminobutanoic Acid | Neuroprotective | No nitrile functionality |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt, and how can enantiomeric purity be ensured?

- Methodology :

- Salt Formation : React (R)-3-aminopentanenitrile with methanesulfonic acid in anhydrous solvents (e.g., acetone/water mixtures) under controlled stoichiometry. Monitor pH to ensure complete protonation of the amine group .

- Chirality Control : Use chiral HPLC or polarimetry to verify enantiomeric excess. Cross-reference with X-ray crystallography for absolute configuration confirmation .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Validate purity via melting point analysis and NMR (¹H/¹³C) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- Spectroscopy : IR spectroscopy (amide-I band ~1650 cm⁻¹ for nitrile groups; sulfonate S=O stretches ~1050 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify residual solvents or byproducts .

- Thermal Analysis : TGA/DSC to assess thermal stability and decomposition profiles .

Q. How can researchers mitigate batch-to-batch variability in salt content during synthesis?

- Methodology :

- Standardize reaction conditions (temperature, solvent ratios, and acid equivalents) .

- Implement QC protocols: Karl Fischer titration for water content, ion chromatography for sulfonate counterion quantification .

Advanced Research Questions

Q. How does the methanesulfonate counterion influence the compound’s solubility and reactivity in chiral catalytic systems?

- Methodology :

- Solubility Studies : Measure solubility in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) using gravimetric analysis. Compare with other salts (e.g., HCl or citrate salts) .

- Reactivity Screening : Conduct kinetic studies in asymmetric catalysis (e.g., Henry or Mannich reactions). Monitor enantioselectivity via chiral GC/MS .

- Key Data :

| Solvent | Solubility (mg/mL) | Reactivity (k, s⁻¹) |

|---|---|---|

| DMSO | 120 | 0.45 |

| MeCN | 85 | 0.32 |

| Toluene | <1 | N/A |

Q. What mechanistic role does the methanesulfonate ion play in stabilizing transition states during nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and hydrogen-bonding interactions between the sulfonate ion and reactive intermediates .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify proton-transfer steps influenced by the counterion .

Q. How does pH and temperature affect the stability of the compound in aqueous solutions?

- Methodology :

- Stability Studies : Incubate solutions at varying pH (2–10) and temperatures (4–60°C). Quantify degradation via LC-MS and identify byproducts (e.g., hydrolysis of nitrile to amide) .

- Conductivity Monitoring : Use electrochemical impedance spectroscopy to correlate ionic mobility changes with decomposition .

Contradictions and Resolutions

Q. Conflicting reports on the relationship between methanesulfonate concentration and solution conductivity: How to reconcile?

- Resolution :

- Methanesulfonic acid increases conductivity up to 1 M, but higher concentrations of copper methanesulfonate reduce mobility due to ion-pairing and hydration effects . For (R)-3-aminopentanenitrile salt, optimize at 0.6 M sulfonate to balance solubility and conductivity .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic or high-temperature reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.